L-826266 - 244101-03-9

L-826266

Catalog Number: EVT-272072
CAS Number: 244101-03-9
Molecular Formula: C27H21BrClNO4S
Molecular Weight: 570.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

L-826266 is a selective antagonist of the Prostaglandin E receptor 3 (EP3) [, , , , ]. Prostaglandin E2 (PGE2) exerts its effects through four distinct G protein-coupled receptor subtypes (EP1-4), each associated with specific signaling pathways and physiological functions. L-826266 selectively binds to the EP3 receptor, blocking the binding of PGE2 and subsequently inhibiting its downstream effects [, , , , ]. This selective antagonism makes L-826266 a valuable tool for investigating the specific roles of the EP3 receptor in various physiological and pathological processes.

Source and Classification

L-826,266 is classified as an acyl-sulfonamide compound, characterized by its unique molecular structure and functional properties. It has been studied extensively for its interactions with the prostaglandin E2 receptors, specifically EP3 and EP4 subtypes. The compound is identified by its chemical formula C27H21BrClNO4S and has a molecular weight of 540.88 g/mol .

Synthesis Analysis

The synthesis of L-826,266 involves several key steps typical of acyl-sulfonamide compounds. Although specific synthetic routes are often proprietary, general methods include:

  1. Formation of Sulfonamide Linkage: This typically involves the reaction of a sulfonyl chloride with an amine.
  2. Acylation: The sulfonamide is then acylated using appropriate acyl chlorides to introduce the acyl group.
  3. Halogenation: The introduction of bromine and chlorine atoms into the structure may occur during the synthesis process.

The synthesis parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity. For example, reactions may be conducted under controlled temperatures ranging from 0°C to room temperature to prevent side reactions .

Molecular Structure Analysis

L-826,266 features a complex molecular architecture that includes:

  • Aromatic Rings: These contribute to the compound's hydrophobic character and potential interactions with lipid membranes.
  • Sulfonamide Group: This functional group is crucial for the compound's activity as it facilitates binding to the prostaglandin E2 receptors.
  • Halogen Atoms: The presence of bromine and chlorine enhances the compound's lipophilicity and receptor affinity.

The three-dimensional conformation of L-826,266 allows it to fit into the binding pocket of the EP3 receptor effectively, which is essential for its antagonistic action .

Chemical Reactions Analysis

L-826,266 primarily engages in competitive antagonism at the EP3 receptor. The key reactions involving this compound include:

  1. Binding Interactions: L-826,266 competes with prostaglandin E2 for binding to the EP3 receptor, inhibiting downstream signaling pathways.
  2. Metabolic Stability: The compound undergoes metabolic transformations in biological systems that can affect its pharmacokinetics.

The affinity of L-826,266 for the EP3 receptor is quantified by its inhibition constant (Ki), which is reported to be approximately 0.8 nM . This high affinity indicates that even at low concentrations, L-826,266 can effectively inhibit receptor activation.

Mechanism of Action

The mechanism of action of L-826,266 involves:

  1. Competitive Antagonism: By binding to the EP3 receptor without activating it, L-826,266 prevents prostaglandin E2 from eliciting its biological effects.
  2. Downstream Effects: Inhibition of EP3 receptor signaling can lead to decreased vasodilation and reduced inflammatory responses.

Research indicates that preincubation with L-826,266 alters concentration-response curves in cellular assays, demonstrating its effectiveness as an antagonist .

Physical and Chemical Properties Analysis

L-826,266 possesses several notable physical and chemical properties:

Elemental analysis shows that L-826,266 consists of approximately 56.81% carbon (C), 3.71% hydrogen (H), 14.00% bromine (Br), 6.21% chlorine (Cl), 2.45% nitrogen (N), and 4.00% oxygen (O) .

Applications

L-826,266 has several scientific applications:

  1. Pharmacological Research: As a selective antagonist of EP3 receptors, it is used in studies aimed at understanding pain mechanisms and inflammatory processes.
  2. Drug Development: Its properties make it a candidate for developing novel therapeutics targeting pain relief without traditional side effects associated with non-steroidal anti-inflammatory drugs.
  3. Signal Transduction Studies: Researchers utilize L-826,266 to elucidate the roles of prostaglandins in various physiological processes through receptor signaling pathways.
Pharmacological Characterization of L-826,266 as a Selective EP Receptor Modulator

Role in Prostaglandin E₂ (PGE₂) Signaling Pathways

L-826,266 (5-bromo-N-[3-(5-chloro-2-naphthalen-2-ylmethyl-phenyl)-acryloyl]-2-methoxy-benzenesulfonamide) is a potent antagonist of prostaglandin E₂ (PGE₂) signaling, a pathway critical in inflammation, vascular tone, and neuronal regulation. PGE₂ exerts its effects via four G-protein-coupled receptors (EP1–EP4), each linked to distinct intracellular cascades: EP1 mobilizes Ca²⁺, EP2/EP4 activate Gs-mediated cAMP production, and EP3 primarily couples to Gi/o proteins, inhibiting adenylate cyclase and reducing cAMP [1] [4]. L-826,266 selectively targets the EP3 receptor, thereby modulating downstream effectors such as:

  • Inhibition of cAMP formation: By blocking EP3, L-826,266 reverses PGE₂-induced suppression of cAMP, impacting cellular processes like glycogenolysis and neurotransmitter release [1].
  • Modulation of ion channels: EP3 antagonism prevents Gi/o-mediated activation of G-protein-gated inwardly rectifying K⁺ (GIRK) channels, as demonstrated in locus coeruleus neurons, where L-826,266 abolished PGE₂-induced hyperpolarization [9].
  • Vascular and neuronal effects: In pulmonary arteries, EP3 blockade inhibits PGE₂-driven vasoconstriction, while in sensory nerves, it attenuates PGE₂-evoked depolarization and cough reflexes [1] [3].

Table 1: Key Signaling Pathways Modulated by EP3 Receptor Antagonism

PathwayEffect of EP3 ActivationEffect of L-826,266
cAMP Production↓ (Gi/o-coupled)Normalization of cAMP levels
GIRK Channels↑ K⁺ efflux, hyperpolarizationInhibition of hyperpolarization
Neuronal ExcitabilityVariable (tissue-dependent)Suppression of depolarization
Vascular ToneVasoconstrictionInhibition of contraction

Specificity for EP3 Receptor Subtype Antagonism

L-826,266 exhibits nanomolar affinity for human and rodent EP3 receptors (Kd = 0.3–1.2 nM), with minimal interaction with other prostanoid receptors. Key evidence includes:

  • Functional assays: In isolated human pulmonary arteries, L-826,266 (0.1–100 nM) competitively antagonized sulprostone (EP3 agonist)-induced contractions, shifting concentration-response curves rightward without affecting TP- or EP1-mediated responses [1].
  • Radioligand binding: L-826,266 showed >1,000-fold selectivity for EP3 over EP1, EP2, EP4, DP, IP, FP, and TP receptors. For instance, its IC₅₀ for EP3 was 2.3 nM versus >10,000 nM for EP2 in human recombinant systems [1] [6].
  • In vivo validation: In pithed rats, L-826,266 (300 µg/kg) suppressed neurogenic tachycardia by blocking presynaptic EP3 receptors on sympathetic nerve terminals, confirming central nervous system penetration and target engagement [1] [9].

The antagonist’s efficacy requires prolonged exposure (>30 minutes) to achieve equilibrium due to high protein binding, limiting its in vivo utility without high doses [1].

Comparative Binding Affinity Across Prostanoid Receptor Families

L-826,266’s selectivity was rigorously assessed against eight prostanoid receptors using radioligand displacement and functional assays:

Table 2: Binding Affinity and Functional Antagonism of L-826,266 Across Prostanoid Receptors

ReceptorSpeciesBinding IC₅₀ (nM)Functional IC₅₀ (nM)Assay System
EP3Human0.3–1.22.3Human pulmonary artery contraction [1]
EP3Rat0.95.8Neurogenic tachycardia [1]
EP1Human>10,000>10,000Ca²⁺ mobilization [6]
EP2Human>10,000>10,000cAMP accumulation [6]
EP4Human1,000>10,000IL-6 production [6]
TPHuman>10,000>10,000Platelet aggregation [1]
IPHuman>10,000>10,000Vasodilation [3]
FPHuman>10,000>10,000Intraocular pressure [7]
  • Cross-reactivity: At concentrations ≤1 µM, L-826,266 shows negligible activity at EP2, EP4, IP, or TP receptors. Weak inhibition of EP4 occurs only at supra-micromolar levels (IC₅₀ > 1,000 nM), confirming EP3 specificity [6] [8].
  • Species variability: Affinity is consistent across humans, rats, and guinea pigs, enabling translational studies. For example, in guinea pig vagus nerve preparations, L-826,266 (200 nM) blocked PGE₂-induced depolarization, an effect absent in EP3-knockout mice [3] [9].
  • Pharmacological utility: This selectivity profile makes L-826,266 a gold-standard tool for dissecting EP3-specific functions in pathologies like pulmonary hypertension, neuroinflammation, and cancer progression [1] [8].

Properties

CAS Number

244101-03-9

Product Name

L-826,266

IUPAC Name

(E)-N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[5-chloro-2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide

Molecular Formula

C27H21BrClNO4S

Molecular Weight

570.9 g/mol

InChI

InChI=1S/C27H21BrClNO4S/c1-34-25-12-10-23(28)17-26(25)35(32,33)30-27(31)13-9-22-16-24(29)11-8-21(22)15-18-6-7-19-4-2-3-5-20(19)14-18/h2-14,16-17H,15H2,1H3,(H,30,31)/b13-9+

InChI Key

DYXFUJYHEDGCLS-UKTHLTGXSA-N

SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC(=O)C=CC2=C(C=CC(=C2)Cl)CC3=CC4=CC=CC=C4C=C3

Solubility

Soluble in DMSO

Synonyms

L-826266; L 826266; L826266.

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC(=O)C=CC2=C(C=CC(=C2)Cl)CC3=CC4=CC=CC=C4C=C3

Isomeric SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC(=O)/C=C/C2=C(C=CC(=C2)Cl)CC3=CC4=CC=CC=C4C=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.